4-Bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene
Description
4-Bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene is a brominated aromatic compound featuring a benzene ring substituted with three distinct functional groups: a bromo atom at position 4, a cyclobutoxy ether group at position 1, and a methylsulfanyl (methylthio) group at position 2. Its molecular formula is C₁₁H₁₃BrOS, with a molecular weight of 273.2 g/mol (inferred from structural analogs in and ). This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, owing to its combination of electron-donating (cyclobutoxy, methylsulfanyl) and electron-withdrawing (bromo) substituents, which modulate reactivity and regioselectivity in further chemical transformations .
Properties
Molecular Formula |
C11H13BrOS |
|---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
4-bromo-1-cyclobutyloxy-2-methylsulfanylbenzene |
InChI |
InChI=1S/C11H13BrOS/c1-14-11-7-8(12)5-6-10(11)13-9-3-2-4-9/h5-7,9H,2-4H2,1H3 |
InChI Key |
ZWHKHPWHWNXNNR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)Br)OC2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-cyclobutoxy-2-(methylsulfanyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions generally include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, e.g., 4-amino-1-cyclobutoxy-2-(methylsulfanyl)benzene.
Oxidation: Sulfoxides or sulfones.
Reduction: 1-cyclobutoxy-2-(methylsulfanyl)benzene.
Scientific Research Applications
4-Bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene involves its interaction with specific molecular targets. The bromine atom and the methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene with analogs differing in substituent groups, ring systems, or electronic properties. Key differences in molecular structure, reactivity, and applications are highlighted.
Substituent Variation: Cyclobutoxy vs. Cyclopropoxy
The cyclobutoxy group confers reduced ring strain compared to cyclopropoxy, enhancing stability in reactions involving strong bases or nucleophiles. The increased molecular weight of the cyclobutoxy analog may also influence solubility and crystallization behavior .
Functional Group Variation: Methylsulfanyl vs. Sulfonyl
The methylsulfanyl group enhances electron density on the aromatic ring, promoting electrophilic substitution at ortho/para positions, whereas sulfonyl groups deactivate the ring, favoring meta substitution or nucleophilic pathways .
Positional Isomerism and Structural Analogs
These analogs demonstrate how minor positional or functional group changes drastically alter reactivity. For example, bromomethyl groups enable alkylation reactions, expanding utility in polymer or dendrimer synthesis .
Crystallographic and Conformational Insights
highlights a structurally related compound, 2-(4-bromophenyl)-5,7-dimethyl-4,6-dihydro-1H-pyrimidine , where the bromophenyl ring forms a dihedral angle of 8.4° with the benzofuran plane due to steric interactions. By analogy, the cyclobutoxy group in this compound may induce similar torsional strain, affecting crystal packing and intermolecular interactions (e.g., CH-π or van der Waals forces) .
Biological Activity
4-Bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene (CAS No. 2763754-91-0) is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activity, mechanisms of action, and its applications in various fields.
Synthesis
The synthesis of this compound can be accomplished through several methods. A common approach involves the bromination of 1-cyclobutoxy-2-(methylsulfanyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in an inert solvent like dichloromethane at room temperature.
| Property | Details |
|---|---|
| CAS No. | 2763754-91-0 |
| Molecular Formula | C11H13BrOS |
| Molecular Weight | 273.2 g/mol |
| Purity | 95% |
| Origin of Product | United States |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, primarily due to its structural components, which allow for interactions with various biological targets.
The biological activity of this compound is attributed to its ability to participate in electrophilic and nucleophilic reactions. The bromine atom and the methylsulfanyl group can engage with biomolecules, leading to modifications that may influence cellular processes. This interaction can result in the formation of new chemical bonds, thereby exerting effects on target molecules.
Case Studies and Research Findings
- Antimicrobial Activity : Studies have shown that derivatives of compounds containing the methylsulfanyl group often exhibit antimicrobial properties. For example, related compounds have been tested against various bacterial strains, demonstrating significant inhibition zones in agar diffusion assays.
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Research indicates that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders.
- Cytotoxicity : Preliminary cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. Results suggest that it may induce apoptosis in certain cancer cells, although further studies are necessary to confirm these findings and elucidate the underlying mechanisms.
Applications
This compound has potential applications across several fields:
- Pharmaceutical Development : Its unique structure makes it a candidate for drug development, particularly as an intermediate in synthesizing more complex pharmaceutical agents.
- Chemical Research : The compound serves as a valuable building block in organic synthesis and reaction mechanism studies.
- Material Science : It is explored for use in specialty chemicals and materials with specific properties due to its unique steric and electronic characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
